m-Trifluoromethyl cinnamic acid

Description

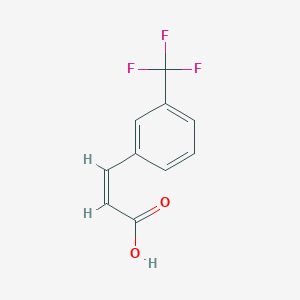

m-Trifluoromethyl cinnamic acid (chemical formula: C₁₀H₇F₃O₂; CAS: 779-89-5) is a fluorinated derivative of cinnamic acid, characterized by a trifluoromethyl (-CF₃) substituent at the meta position of the phenyl ring. This structural modification enhances its chemical stability, lipophilicity, and biological activity compared to non-fluorinated analogs . It is synthesized via Knoevenagel condensation of m-trifluoromethyl benzaldehyde with malonic acid in the presence of pyridine or piperidine catalysts . Its unique electronic and steric properties, attributed to the electron-withdrawing -CF₃ group, influence its reactivity in organic reactions and interactions with biological targets .

Properties

CAS No. |

16642-87-8 |

|---|---|

Molecular Formula |

C10H7F3O2 |

Molecular Weight |

216.16 g/mol |

IUPAC Name |

(Z)-3-[3-(trifluoromethyl)phenyl]prop-2-enoic acid |

InChI |

InChI=1S/C10H7F3O2/c11-10(12,13)8-3-1-2-7(6-8)4-5-9(14)15/h1-6H,(H,14,15)/b5-4- |

InChI Key |

KSBWHDDGWSYETA-PLNGDYQASA-N |

SMILES |

C1=CC(=CC(=C1)C(F)(F)F)C=CC(=O)O |

Isomeric SMILES |

C1=CC(=CC(=C1)C(F)(F)F)/C=C\C(=O)O |

Canonical SMILES |

C1=CC(=CC(=C1)C(F)(F)F)C=CC(=O)O |

Other CAS No. |

16642-87-8 |

Synonyms |

META-(TRIFLUOROMETHYL)-CINNAMICACID |

Origin of Product |

United States |

Comparison with Similar Compounds

Antioxidant Potential

- Cinnamic acid and 3,4-dihydroxy cinnamic acid exhibit potent antioxidant activity by neutralizing free radicals via hydrogen donation . The latter’s catechol structure enhances metal-chelating capacity, critical for mitigating oxidative stress .

- This compound shows moderate antioxidant activity due to the electron-withdrawing -CF₃ group, which reduces hydrogen-donating ability compared to hydroxylated analogs .

Anticancer and Enzyme Inhibition

- Fluorinated derivatives like this compound inhibit mitochondrial pyruvate transport, a mechanism linked to antitumor effects . This is absent in non-fluorinated derivatives.

- p-Methoxy cinnamic acid demonstrates antiglycation activity, delaying complications in diabetes by inhibiting advanced glycation end-products (AGEs) .

Pharmacokinetic Behavior

- The -CF₃ group in This compound improves metabolic stability and membrane permeability, as evidenced by its higher Log P compared to cinnamic acid (2.8 vs. 1.9) .

- Cinnamic acid exhibits variable pharmacokinetics, with large inter-individual differences in absorption and clearance .

Research Findings and Industrial Relevance

- This compound is prioritized in drug discovery for its enhanced bioavailability and target specificity. For example, derivatives of this compound are explored as telomerase inhibitors in cancer therapy .

- 3,4-Dihydroxy cinnamic acid is extensively studied for nutraceutical applications due to its dual antioxidant and anti-inflammatory effects .

- p-Methoxy cinnamic acid is utilized in cosmetics for UV protection, leveraging its ability to absorb ultraviolet radiation .

Preparation Methods

Reaction Mechanism and Conditions

The reaction proceeds via base-catalyzed deprotonation of acetaldehyde, forming an enolate that attacks the carbonyl group of m-TFBA. Key parameters include:

-

Catalysts : 1,8-Diazabicycloundec-7-ene (DBU), triethylamine, or diisopropylethylamine.

-

Solvents : Tetrahydrofuran (THF), methanol, or methyl tert-butyl ether (MTBE).

-

Molar Ratios :

-

m-TFBA : Acetaldehyde = 1 : 2.5–5

-

m-TFBA : Catalyst = 1 : 0.1–0.3

-

-

Temperature : 20–25°C (room temperature).

-

Reaction Time : 48 hours.

Post-Reaction Processing

After completion, the mixture undergoes:

-

Reduced-pressure distillation (<30°C) to remove excess acetaldehyde and solvent.

-

Neutralization with 1 M HCl to pH 3–5.

-

Extraction with dichloromethane.

-

Vacuum rectification to isolate m-TFCA as a colorless oil.

Performance Metrics

| Catalyst | m-TFBA : Catalyst Ratio | Yield (%) | Purity (HPLC, %) |

|---|---|---|---|

| DBU | 1 : 0.2 | 75.0 | 98.5 |

| Triethylamine | 1 : 0.3 | 68.2 | 97.8 |

| Diisopropylethylamine | 1 : 0.25 | 70.1 | 97.2 |

DBU outperforms other catalysts due to its strong base strength and steric hindrance reduction.

Traditional Multi-Step Synthesis Routes

Prior methods relied on multi-step processes with significant drawbacks:

Acetic Anhydride Condensation

-

Step 1 : Condensation of m-TFBA with acetic anhydride to form m-TFCA.

-

Step 2 : Piperidine-mediated amidation.

-

Step 3 : Red aluminum reduction.

Issues :

Malonic Acid Route

-

Step 1 : Knoevenagel condensation with malonic acid.

-

Step 2 : Active ester formation using carbonyl diimidazole.

-

Step 3 : Red aluminum reduction.

Issues :

Comparative Analysis of Methods

| Parameter | Aldol Condensation | Acetic Anhydride Route | Malonic Acid Route |

|---|---|---|---|

| Steps | 1 | 3 | 3 |

| Reaction Time | 48 h | 72–96 h | 96–120 h |

| Yield (%) | 68–75 | 40–50 | 45–55 |

| Purity (%) | 97–98.5 | 85–90 | 80–88 |

| Cost Efficiency | High | Low | Moderate |

The aldol method reduces production costs by 60% compared to traditional routes, primarily by eliminating red aluminum and shortening processing time.

Critical Factors in Aldol Condensation Optimization

Catalyst Selection

Inorganic bases (e.g., NaOH, K₂CO₃) fail to initiate the reaction or produce low-purity products (<90%). Conventional organic bases like pyridine or DABCO also show inefficacy. DBU’s bicyclic structure enhances enolate stability, driving the reaction to completion.

Solvent Effects

-

THF : Optimal due to high polarity and miscibility with reactants.

-

Methanol : Increases reaction rate but may cause esterification side reactions.

-

MTBE : Suitable for large-scale reactions but requires longer times.

Acetaldehyde Stoichiometry

Excess acetaldehyde (2.5–5 equivalents) ensures complete conversion of m-TFBA. Lower ratios (<2.5) result in unreacted aldehyde, reducing yield.

Industrial Scalability and Environmental Impact

The aldol method’s mild conditions and simple workup make it ideal for industrial use. Key advantages include:

-

Waste Reduction : Avoids hazardous by-products from red aluminum.

-

Energy Efficiency : Room-temperature reaction minimizes energy consumption.

-

Scalability : THF and DBU are commercially available at scale.

Q & A

Q. What synthetic methodologies are optimal for preparing m-Trifluoromethyl cinnamic acid, and how do reaction parameters affect yield?

Methodological Answer: The synthesis of this compound can be adapted from classical cinnamic acid synthesis routes, such as the Perkin condensation. This involves reacting a trifluoromethyl-substituted benzaldehyde (e.g., 3-(trifluoromethyl)benzaldehyde) with acetic anhydride in the presence of a base catalyst (e.g., sodium acetate). Key parameters include:

- Temperature : Maintain 150–180°C to drive the elimination step.

- Catalyst : Sodium acetate enhances nucleophilic attack efficiency.

- Solvent : Solvent-free conditions or toluene improve reaction homogeneity.

Post-synthesis, recrystallization from ethanol/water mixtures enhances purity. Yield optimization requires monitoring via thin-layer chromatography (TLC) to track intermediate formation .

Q. Which analytical techniques are most effective for characterizing this compound’s structural and purity profile?

Methodological Answer:

- NMR Spectroscopy : Use NMR to confirm the trifluoromethyl group’s presence and position. NMR resolves the α,β-unsaturated carboxylic acid protons (δ 6.3–7.8 ppm for vinyl protons). Coupling constants () confirm trans-configuration .

- HPLC-UV : Quantify purity using a C18 column with a mobile phase of acetonitrile/0.1% trifluoroacetic acid (TFA) and UV detection at 270 nm. Retention times can be cross-referenced with standards .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular ion peaks (expected m/z 218.04 for ) .

Advanced Research Questions

Q. How can researchers resolve contradictions between in vitro and in vivo pharmacological data for this compound?

Methodological Answer: Discrepancies often arise from bioavailability or metabolic stability issues. Strategies include:

- Pharmacokinetic Profiling : Measure plasma half-life and tissue distribution using radiolabeled -m-Trifluoromethyl cinnamic acid in rodent models.

- Metabolite Identification : Use LC-MS/MS to detect phase I/II metabolites (e.g., glucuronidated or hydroxylated derivatives) that may alter bioactivity .

- In Silico Modeling : Predict absorption/distribution using tools like GastroPlus™ to correlate in vitro permeability (Caco-2 assays) with in vivo outcomes .

Q. What experimental approaches elucidate the metabolic fate of this compound in microbial systems?

Methodological Answer:

- Isotopic Tracer Studies : Incubate Aspergillus niger or Phomopsis liquidambari with -labeled this compound. Track degradation pathways via LC-MS and -NMR to identify intermediates like styrene derivatives or benzoic acid analogs .

- Gene Knockout Models : Delete putative decarboxylase genes (e.g., cdcA) in microbial strains to assess their role in metabolizing the compound. Compare metabolic flux in wild-type vs. mutants .

Q. How can researchers design this compound derivatives to enhance target selectivity in anticancer studies?

Methodological Answer:

- Structure-Activity Relationship (SAR) Studies : Synthesize derivatives with modifications at the carboxylic acid (e.g., esterification) or phenyl ring (e.g., halogenation). Test cytotoxicity against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays.

- Molecular Docking : Screen derivatives against target enzymes (e.g., tyrosine kinases) using AutoDock Vina to prioritize candidates with high binding affinity .

- In Vivo Validation : Evaluate lead compounds in xenograft models, monitoring tumor volume reduction and toxicity profiles .

Data Contradiction Analysis

Example Scenario : Conflicting reports on this compound’s enzyme inhibition potency.

Resolution Strategy :

- Standardized Assays : Replicate studies under uniform conditions (pH, temperature, substrate concentration).

- Negative Controls : Include known inhibitors (e.g., kojic acid for tyrosinase) to validate assay sensitivity.

- Orthogonal Methods : Confirm enzyme kinetics via both spectrophotometric and HPLC-based assays .

Q. Tables for Key Parameters

| Analytical Technique | Key Parameter | Application |

|---|---|---|

| NMR | δ -60 to -70 ppm (CF) | Confirms trifluoromethyl position |

| HPLC-UV | 270 nm detection | Quantifies purity >98% |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.